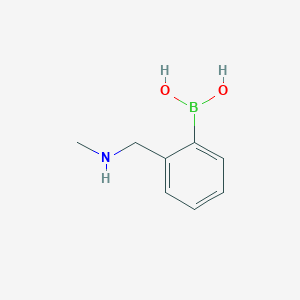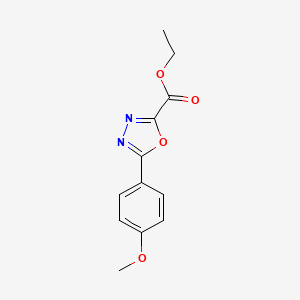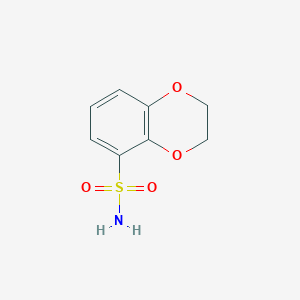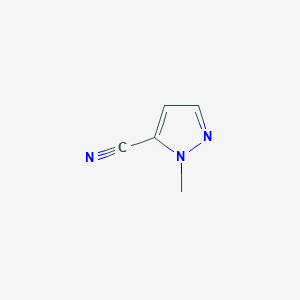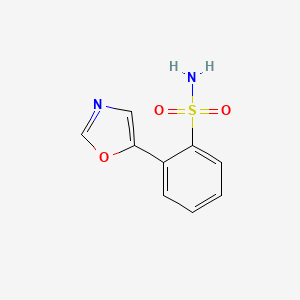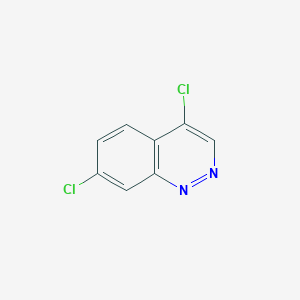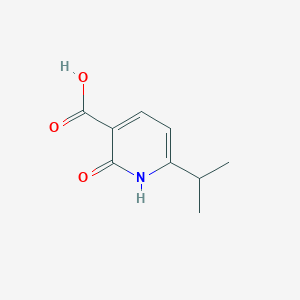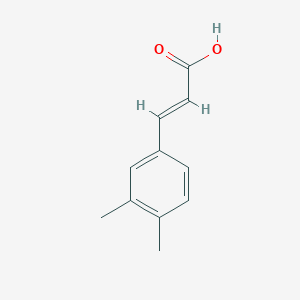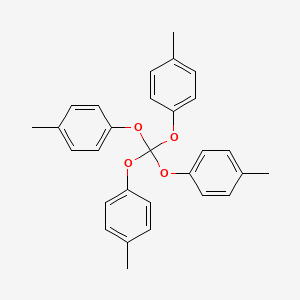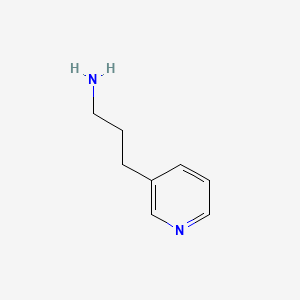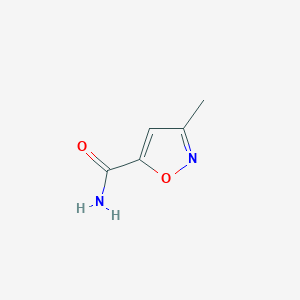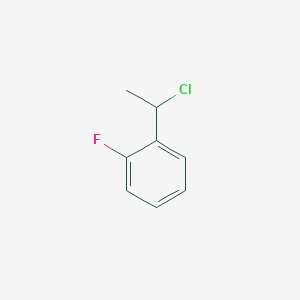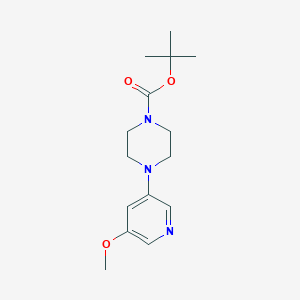
Tert-butyl 4-(5-methoxypyridin-3-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(5-methoxypyridin-3-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C15H23N3O3 and a molecular weight of 293.37 g/mol . This compound is often used in research and development within the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-methoxypyridin-3-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 5-methoxypyridine-3-boronic acid under Suzuki coupling conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 4-(5-methoxypyridin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the piperazine or pyridine ring can be functionalized.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of the piperazine or pyridine rings.
Reduction: Reduced amine derivatives.
Substitution: Various substituted piperazine or pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-butyl 4-(5-methoxypyridin-3-yl)piperazine-1-carboxylate serves as a building block for the synthesis of more complex molecules. It is used in the development of new pharmaceuticals and agrochemicals .
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design of new bioactive molecules that can interact with specific biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. It is investigated for its ability to modulate various biological pathways and its efficacy in treating diseases .
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications. Its unique structure makes it valuable in the synthesis of high-performance materials .
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(5-methoxypyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can act as a pharmacophore, interacting with biological macromolecules to modulate their activity . The methoxypyridine moiety can enhance the compound’s binding affinity and selectivity towards its targets .
Comparación Con Compuestos Similares
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 1-Boc-piperazine
- Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
Uniqueness: Tert-butyl 4-(5-methoxypyridin-3-yl)piperazine-1-carboxylate is unique due to the presence of the methoxypyridine moiety, which imparts distinct electronic and steric properties. This enhances its potential biological activity and makes it a valuable scaffold in drug discovery .
Propiedades
IUPAC Name |
tert-butyl 4-(5-methoxypyridin-3-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-7-5-17(6-8-18)12-9-13(20-4)11-16-10-12/h9-11H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHYDIGDICHQMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CN=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
